molecular formula C20H26N2O3S B345813 1-(4-Methoxy-2,3,5-trimethylbenzenesulfonyl)-4-phenylpiperazine CAS No. 865593-89-1

1-(4-Methoxy-2,3,5-trimethylbenzenesulfonyl)-4-phenylpiperazine

Cat. No. B345813
CAS RN: 865593-89-1
M. Wt: 374.5g/mol
InChI Key: GFOZNCGPZCMWLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Methoxy-2,3,5-trimethylbenzenesulfonyl)-4-phenylpiperazine, also known as MTBSTFA, is a commonly used derivatization reagent in analytical chemistry. It is a sulfonylating agent that is used to convert polar and non-volatile compounds into volatile derivatives that can be analyzed by gas chromatography-mass spectrometry (GC-MS). The compound is widely used in scientific research applications due to its ability to improve the sensitivity and selectivity of analytical methods.

Mechanism of Action

1-(4-Methoxy-2,3,5-trimethylbenzenesulfonyl)-4-phenylpiperazine reacts with polar and non-volatile compounds to form volatile derivatives that can be analyzed by GC-MS. The sulfonyl group in 1-(4-Methoxy-2,3,5-trimethylbenzenesulfonyl)-4-phenylpiperazine reacts with the functional groups in the target compound, such as hydroxyl and amino groups, to form a stable derivative. The resulting derivative is more volatile than the original compound, which allows for easier analysis by GC-MS.
Biochemical and Physiological Effects
1-(4-Methoxy-2,3,5-trimethylbenzenesulfonyl)-4-phenylpiperazine does not have any known biochemical or physiological effects. It is primarily used as a chemical reagent in analytical chemistry and does not interact with biological systems.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(4-Methoxy-2,3,5-trimethylbenzenesulfonyl)-4-phenylpiperazine is its ability to improve the sensitivity and selectivity of analytical methods. The compound can be used to analyze a wide range of polar and non-volatile compounds, which makes it a versatile reagent for analytical chemistry. However, 1-(4-Methoxy-2,3,5-trimethylbenzenesulfonyl)-4-phenylpiperazine has some limitations. It can only be used to analyze compounds that contain functional groups that can react with the sulfonyl group in 1-(4-Methoxy-2,3,5-trimethylbenzenesulfonyl)-4-phenylpiperazine. Additionally, the derivatization reaction can be time-consuming and may require multiple steps.

Future Directions

There are several future directions for the use of 1-(4-Methoxy-2,3,5-trimethylbenzenesulfonyl)-4-phenylpiperazine in scientific research. One potential area of research is the development of new derivatization reagents that can be used to analyze compounds that are not compatible with 1-(4-Methoxy-2,3,5-trimethylbenzenesulfonyl)-4-phenylpiperazine. Another area of research is the optimization of the derivatization reaction to improve the efficiency and reduce the time required for analysis. Additionally, the use of 1-(4-Methoxy-2,3,5-trimethylbenzenesulfonyl)-4-phenylpiperazine in the analysis of complex biological samples, such as blood and urine, is an area of active research. Overall, the use of 1-(4-Methoxy-2,3,5-trimethylbenzenesulfonyl)-4-phenylpiperazine in analytical chemistry is likely to continue to grow as researchers seek to improve the sensitivity and selectivity of analytical methods.

Synthesis Methods

1-(4-Methoxy-2,3,5-trimethylbenzenesulfonyl)-4-phenylpiperazine can be synthesized from 4-methylsulfonylphenol and 4-phenylpiperazine. The reaction is typically carried out in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The resulting compound is a white crystalline solid that is soluble in most organic solvents.

Scientific Research Applications

1-(4-Methoxy-2,3,5-trimethylbenzenesulfonyl)-4-phenylpiperazine is primarily used in analytical chemistry for the derivatization of polar and non-volatile compounds. It is commonly used to analyze amino acids, peptides, and other small molecules that are difficult to analyze by GC-MS. The compound is also used in the analysis of environmental samples, such as water and soil, to detect the presence of organic pollutants.

properties

IUPAC Name

1-(4-methoxy-2,3,5-trimethylphenyl)sulfonyl-4-phenylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3S/c1-15-14-19(16(2)17(3)20(15)25-4)26(23,24)22-12-10-21(11-13-22)18-8-6-5-7-9-18/h5-9,14H,10-13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFOZNCGPZCMWLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1OC)C)C)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methoxy-2,3,5-trimethylbenzenesulfonyl)-4-phenylpiperazine

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